![molecular formula C8H12O3 B2412797 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2243513-71-3](/img/structure/B2412797.png)

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

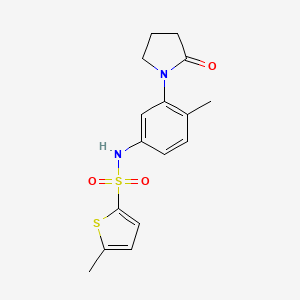

“1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid” is a chemical compound with the molecular formula C8H12O3 . It is a derivative of 2-Oxabicyclo[2.2.1]heptane .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.18 . It is an oil at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Immunosuppressive Agent

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has been investigated as an immunosuppressive agent. It inhibits T-lymphocytes by preventing the formation of active transcription factors, such as NF-AT and NF-IL2A. These factors are crucial for interleukin-2 (IL2) gene expression .

Anti-Inflammatory Properties

Research suggests that this compound exhibits anti-inflammatory effects. By modulating immune responses, it may help mitigate inflammation-related conditions .

Antibacterial Activity

Studies have explored the antibacterial potential of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid. Its unique structure could make it a promising candidate for combating bacterial infections .

Synthetic Building Block

Chemists utilize this compound as a synthetic building block. Its functional groups allow for diverse derivatization, making it valuable in organic synthesis .

Biomedical Applications

Researchers have investigated its potential in drug delivery systems and biomaterials due to its stability and reactivity. Incorporating it into polymer matrices or nanoparticles could enhance drug release profiles .

Cycloaddition Reactions

The strained bicyclic structure of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid makes it an interesting substrate for cycloaddition reactions. Chemists explore its reactivity in various transformations .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary targets of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid are protein phosphatases, specifically PP1 and PP2A . These enzymes play a crucial role in cellular transduction events such as T-cell activation and cell proliferation .

Mode of Action

The compound inhibits protein phosphatases through its 7-oxa ethereal bridge and endo-dicarboxylic anhydride unit . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .

Biochemical Pathways

The compound affects the biochemical pathways involved in T-cell activation and cell proliferation. By inhibiting protein phosphatases, it modulates cellular transduction events

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein phosphatases, leading to changes in T-cell activation and cell proliferation . This can have significant effects on immune response and cellular growth.

Propriétés

IUPAC Name |

1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYNJRJQVQSMHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-isopropylstyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412716.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)

![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)

![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)

![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)